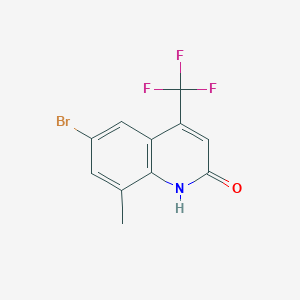

6-溴-8-甲基-4-(三氟甲基)喹啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

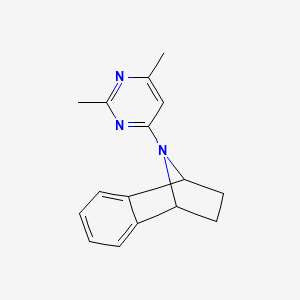

The compound "6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one" is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are characterized by a fused ring structure that combines a benzene ring with a pyridine ring.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a protocol for the synthesis of monofluorinated cyclopenta[c]quinolin-4-one derivatives involves photoinduced radical [2+2+1] carbocyclization reactions of 1,7-enynes with bromofluoroacetate, which includes fluoroalkylation and cyclization steps . Another approach for synthesizing substituted quinoxalines, which are structurally related to quinolines, starts from 3-(trifluoromethyl)quinoxalin-2(1H)-one, leading to a range of derivatives including bromo, chloro, and amino derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of substituents on the quinoline core, which can significantly influence their chemical properties and biological activity. For example, the crystal structures of various tricyclic quinoxalinedione derivatives have been reported, showing how different substituents in the 6-position affect the geometry of the molecule .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The reactivity of these compounds can be tailored by the introduction of different functional groups. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating its potential to form ester derivatives with acids . Additionally, the synthesis of functionalized trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones via a three-component reaction demonstrates the versatility of quinoline derivatives in forming various fused ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can impact the compound's stability and reactivity. Compounds such as 6,7,8,9-tetrahydro-4-trifluoromethyl-2H-pyrano[3,2-g]quinolin-2-one exhibit specific intermolecular hydrogen bonding patterns and van der Waals interactions, which can affect their crystal packing and solubility .

科学研究应用

抗菌和抗疟疾应用

6-溴-8-甲基-4-(三氟甲基)喹啉-2(1H)-酮及其衍生物因其抗菌和抗疟疾特性而被广泛研究。研究表明,这些化合物对各种微生物表现出显着的活性,并且能有效针对引起疟疾的寄生虫恶性疟原虫 (Parthasaradhi 等人,2015 年)。另一项从 6-溴-8-甲基-4-(三氟甲基)喹啉-2(1H)-酮合成三唑衍生物的研究也强调了它们作为抗菌剂的潜力 (Holla 等人,2005 年)。

类固醇 5α 还原酶抑制剂

6-溴-2-甲氧基喹啉(一种密切相关的化学物质)衍生的化合物已被确定为类固醇 5α 还原酶抑制剂。这些抑制剂的活性和选择性取决于杂环特征和 N,N-二烷基酰胺取代基的大小 (Baston 等人,2000 年)。

合成和化学研究

研究还集中在 6-溴-8-甲基-4-(三氟甲基)喹啉-2(1H)-酮的合成和化学性质上。一项研究概述了通过 Knorr 合成法合成 6-溴喹啉-2(1H)-酮的方法,提供了对该化合物的反应条件和化学结构的见解 (Wlodarczyk 等人,2011 年)。

光致发光和磁性

涉及 8-羟基喹啉衍生物(与 6-溴喹啉-2(1H)-酮密切相关)的镧系元素配合物的研究显示出有趣的光致发光和慢磁弛豫特性。这些特性在材料科学和光物理学中具有潜在应用 (Chu 等人,2018 年)。

钯催化反应

该化合物还一直是涉及钯催化反应的研究主题。这些研究旨在对喹啉-4(1H)-酮(包括 6-溴喹啉-2(1H)-酮)进行功能化,以生成化学性质多样的 4-喹诺酮 (Mugnaini 等人,2011 年)。

空间位阻效应和化学反应

探索 6-溴喹啉-2(1H)-酮等化合物中三氟甲基的空间位阻效应和反应性的研究提供了对这些化合物的结构复杂性和化学行为的见解 (Schlosser 等人,2006 年)。

属性

IUPAC Name |

6-bromo-8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-5-2-6(12)3-7-8(11(13,14)15)4-9(17)16-10(5)7/h2-4H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMITHZXPDYPGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)

![N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide](/img/structure/B3006366.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)